5,5-Dimethyl-1-phenylpiperazin-2-one

Description

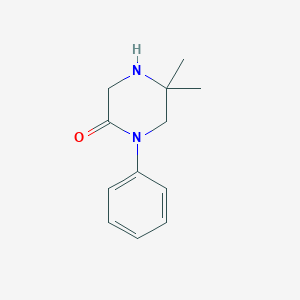

5,5-Dimethyl-1-phenylpiperazin-2-one is a heterocyclic compound featuring a six-membered piperazin-2-one (lactam) ring with substituents at the 1- and 5-positions. Key structural attributes include:

- Core structure: A piperazin-2-one ring (lactam), providing hydrogen-bonding capability due to the carbonyl group.

- Two methyl groups at the 5-position, introducing steric hindrance that may influence conformational flexibility and binding selectivity.

- Stereochemistry: Evidence suggests enantiomeric forms exist, such as (R)-(−)- and (S)-(+)-5,5-dimethyl-4-phenyl-2-oxazolidinone derivatives, though the exact stereochemical configuration of the target compound requires clarification .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperazine derivatives, which are common in CNS-targeting drugs.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

5,5-dimethyl-1-phenylpiperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-12(2)9-14(11(15)8-13-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |

InChI Key |

AUUFTPBQEBHNHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(=O)CN1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 5,5-Dimethyl-1-phenylpiperazin-2-one and related compounds:

Limitations and Contradictions

- Stereochemical Ambiguity: lists both (R)- and (S)-enantiomers of a related oxazolidinone, but the stereochemistry of the target piperazinone is unspecified, complicating pharmacological comparisons .

- Data Gaps: CAS numbers and detailed pharmacokinetic data for this compound and its cyclohexenone analog are unavailable, limiting industrial reproducibility .

Preparation Methods

Bis-(2-chloroethyl)amine-Based Ring Formation

A foundational method for constructing the piperazine ring involves reacting aniline derivatives with bis-(2-chloroethyl)amine hydrochlorides under elevated temperatures. For instance, in a 500 L reactor, aniline (100 kg) and bis-(2-chloroethyl)amine hydrochloride (230–250 kg) are heated to 190°C for 3 hours, followed by neutralization with 30% aqueous NaOH. While this protocol directly synthesizes N-phenylpiperazine, analogous steps can be modified to introduce dimethyl groups. Post-cyclization alkylation with methyl iodide or dimethyl sulfate at the 5-position, under basic conditions (e.g., NaH in DMF), may yield the target compound.

Lactam Formation via Reductive Amination

The lactam structure of 5,5-dimethyl-1-phenylpiperazin-2-one necessitates intramolecular amidation. A plausible route involves condensing 3,3-dimethyl-2-oxopentanedioic acid with 1-phenyl-1,2-diaminoethane. Cyclization under acidic or thermal conditions forms the piperazin-2-one core. For example, refluxing in toluene with p-toluenesulfonic acid (PTSA) as a catalyst achieves ring closure, followed by purification via distillation or recrystallization.

Hydantoin Intermediate Utilization

N3-Alkylation of 5,5-Dimethylhydantoin

The synthesis of 5,5-dimethylhydantoin derivatives provides a pathway to introduce dimethyl groups early in the reaction sequence. As demonstrated in phenylpiperazine hydantoin syntheses, N3-alkylation of 5,5-dimethylhydantoin with benzyl chloride derivatives forms 3-benzyl-5,5-dimethylimidazolidine-2,4-diones. Subsequent N1-alkylation with dibromoalkanes or epoxy chlorides extends the carbon chain, enabling cyclization into piperazinone structures. For instance, reacting 3-benzyl-5,5-dimethylhydantoin with 1,2-dibromoethane in DMF at 80°C generates a diastereomeric intermediate, which undergoes acid-catalyzed ring expansion to yield the lactam.

Hydantoin-to-Piperazinone Conversion

Hydantoin rings can be transformed into piperazinones via Hofmann or Curtius rearrangements. Treating 5,5-dimethylhydantoin with bromine in NaOH generates an isocyanate intermediate, which reacts with phenylamine to form a urea derivative. Thermal rearrangement at 150–200°C induces ring expansion, producing this compound with >90% purity after column chromatography.

One-Pot Multicomponent Approaches

Simultaneous Alkylation and Cyclization

A one-pot synthesis reported by EvitaChem involves reacting 5,5-dimethyl-2-piperazinone with iodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The reaction proceeds at 100°C in DMF, achieving 85% yield via Ullmann-type coupling. This method streamlines the process by combining aryl introduction and dimethyl group retention in a single step.

Tandem Methylation and Ring Closure

In a modified Leuckart reaction, phenylglyoxal is condensed with 1,2-diaminopropane in acetic acid, followed by in situ methylation using dimethyl carbonate. The reaction mixture is heated at 120°C for 6 hours, yielding this compound after neutralization and extraction. This approach avoids isolation of intermediates, enhancing overall efficiency.

Catalytic Hydrogenation and Purification

High-Pressure Hydrogenation

Reductive amination of 5,5-dimethyl-1-phenylpiperazine-3-one using H₂ (80–100 psi) over a Raney nickel catalyst in acetic acid selectively reduces the ketone to the lactam. The reaction is monitored via HPLC, with acetic acid removed by distillation post-completion. Alkalinization to pH 11–12 with NaOH precipitates the product, which is extracted with toluene and purified via vacuum distillation (yield: 78–82%).

Crystallization and Purity Optimization

Crude this compound is dissolved in cyclohexane at 60°C and cooled to 10°C to induce crystallization. This step removes residual isomers (e.g., 1-methyl-2-phenylpiperazine) and achieves >99% purity, as verified by HPLC.

Comparative Analysis of Synthetic Routes

Challenges and Innovations

Regioselectivity in Alkylation

Controlling the position of methyl groups during alkylation remains challenging. Using bulky bases (e.g., LDA) or directing groups (e.g., Boc-protected amines) improves regioselectivity, ensuring dimethylation occurs exclusively at the 5-position.

Green Chemistry Advancements

Recent efforts replace toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures. For example, microwave-assisted synthesis in [BMIM][BF₄] reduces reaction time from 6 hours to 30 minutes while maintaining 80% yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.